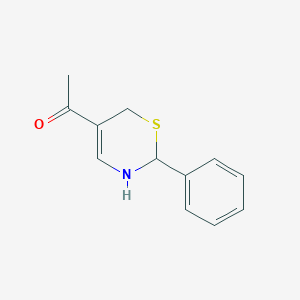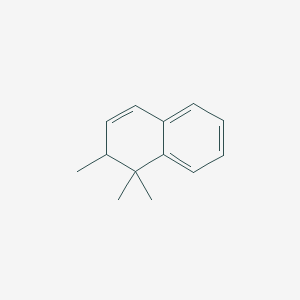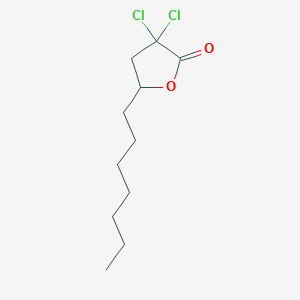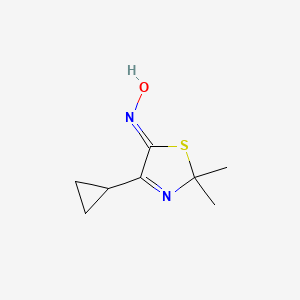
(NZ)-N-(4-cyclopropyl-2,2-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NZ)-N-(4-cyclopropyl-2,2-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine is a synthetic organic compound characterized by its unique thiazole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-(4-cyclopropyl-2,2-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiol and a carbonyl compound.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene.
Dimethyl Substitution: The dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Hydroxylamine Formation: The final step involves the formation of the hydroxylamine group, which can be achieved through the reaction of the thiazole derivative with hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens, nucleophiles, and electrophiles.
Major Products:
Oxidation Products: Oximes, nitroso derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted thiazole derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine:
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Can be used in the development of probes for studying biological processes.
Industry:
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism by which (NZ)-N-(4-cyclopropyl-2,2-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and hydroxylamine group are key functional groups that contribute to its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
(NZ)-N-(4-cyclopropyl-2,2-dimethyl-1,3-thiazol-5-ylidene)amine: Similar structure but lacks the hydroxylamine group.
(NZ)-N-(4-cyclopropyl-2,2-dimethyl-1,3-thiazol-5-ylidene)hydrazine: Contains a hydrazine group instead of hydroxylamine.
Uniqueness:
- The presence of the hydroxylamine group in (NZ)-N-(4-cyclopropyl-2,2-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine imparts unique reactivity and potential biological activity compared to its analogs.
- The cyclopropyl and dimethyl substitutions enhance its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H12N2OS |
|---|---|
Poids moléculaire |
184.26 g/mol |
Nom IUPAC |
(NZ)-N-(4-cyclopropyl-2,2-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H12N2OS/c1-8(2)9-6(5-3-4-5)7(10-11)12-8/h5,11H,3-4H2,1-2H3/b10-7- |
Clé InChI |
BFYDWUOVWDRUNO-YFHOEESVSA-N |
SMILES isomérique |
CC1(N=C(/C(=N/O)/S1)C2CC2)C |
SMILES canonique |
CC1(N=C(C(=NO)S1)C2CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione](/img/structure/B14425620.png)
![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)
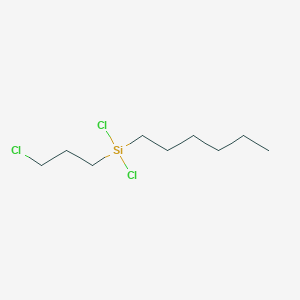

![(2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14425655.png)

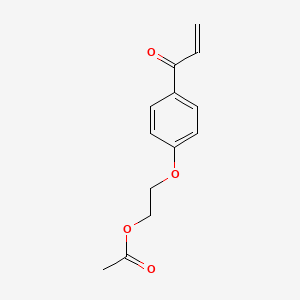
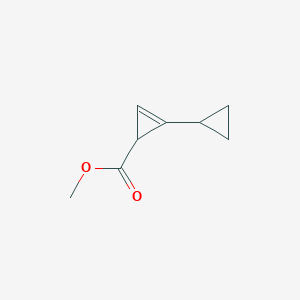
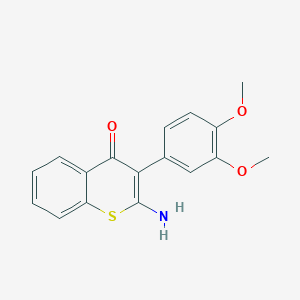
![Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate](/img/structure/B14425668.png)
